4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-2,5,6-trimethylpyrimidine
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Overview
Description
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-2,5,6-trimethylpyrimidine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-2,5,6-trimethylpyrimidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization reactions involving suitable precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving 2,5,6-trimethylpyrimidine.
Coupling Reactions: The final compound is obtained by coupling the thiazole, piperidine, and pyrimidine rings through appropriate linkers and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-2,5,6-trimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Biochemistry: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring structure and exhibits similar biological activities.
Piperidine Derivatives: Compounds with piperidine rings that have comparable pharmacological properties.
Trimethylpyrimidine Derivatives: Compounds with pyrimidine rings that show similar chemical reactivity and applications.
Uniqueness
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-2,5,6-trimethylpyrimidine is unique due to its specific combination of thiazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H28N4OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,4-dimethyl-5-[[4-[(2,5,6-trimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C19H28N4OS/c1-12-13(2)20-15(4)22-19(12)24-11-17-6-8-23(9-7-17)10-18-14(3)21-16(5)25-18/h17H,6-11H2,1-5H3 |
InChI Key |
OFXVYPKHWJSFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=C(N=C(S3)C)C)C)C |
Origin of Product |
United States |
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